molecular formula C23H24N2O2S B2682867 4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 955229-94-4

4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B2682867
CAS No.: 955229-94-4
M. Wt: 392.52
InChI Key: TUYLSTHMSAKFBB-UHFFFAOYSA-N
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Description

4-Methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a benzamide derivative featuring a 4-methoxy-substituted aromatic core linked to a branched ethylamine group. The ethyl group is substituted at both carbons with a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety and a thiophen-3-yl heterocycle.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-27-21-8-6-18(7-9-21)23(26)24-14-22(20-11-13-28-16-20)25-12-10-17-4-2-3-5-19(17)15-25/h2-9,11,13,16,22H,10,12,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYLSTHMSAKFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Formation of the Benzamide Group: The final step involves the acylation of the amine group with 4-methoxybenzoyl chloride under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiophene moieties using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiophenes.

Scientific Research Applications

4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide has various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a modulator of biological pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes, receptors, or ion channels, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares key motifs with several benzamide and THIQ-containing derivatives documented in the evidence. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Benzamide 4-Methoxy, THIQ, thiophen-3-yl ~423.5* Hybrid heterocyclic system; potential lipophilicity from thiophene and methoxy
rac-tert-butyl N-(2-{[(1R,2S,3R,4R)-4-(3-fluorophenoxy)-3-hydroxy-2-(THIQ-2-yl)cyclopentyl]carbamoyl}ethyl)carbamate Carbamate THIQ, 3-fluorophenoxy, hydroxy, cyclopentyl 513.61 Complex stereochemistry; fluorophenoxy enhances polarity
4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide Benzamide THIQ-sulfonyl, 4-ethoxy-3-ethylbenzothiazole 533.87 (CAS: 533869-09-9) Sulfonyl group increases acidity; benzothiazole imparts π-stacking capability
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Phenylsulfonyl, difluorophenyl ~450–500† Triazole-thione tautomerism; sulfonyl groups enhance stability

*Estimated based on formula C23H25N3O2S; †Range inferred from synthesis data .

Key Observations:

Substituent Diversity: The target compound uniquely combines a thiophene and THIQ on a benzamide scaffold, differing from analogues with sulfonyl (e.g., ), fluorophenoxy (), or triazole-thione () groups. Thiophene may enhance π-π interactions in biological targets compared to bulkier substituents like benzothiazole () or polar sulfonyl groups.

In contrast, THIQ-containing carbamates () likely involve multi-step coupling and protection/deprotection strategies. The absence of C=O IR bands in triazole-thiones (1247–1255 cm⁻¹ for C=S ) contrasts with the target's benzamide carbonyl, which would exhibit ~1660–1680 cm⁻¹ absorption.

Physicochemical Properties: The methoxy group in the target may increase lipophilicity (logP) relative to polar analogues like the sulfonyl-containing compound in .

Functional Group Impact on Bioactivity (Inferred)

Though pharmacological data for the target are absent, structural parallels suggest hypotheses:

  • THIQ and Thiophene Synergy : The THIQ moiety is common in opioid receptor ligands (e.g., morphine derivatives), while thiophenes are prevalent in kinase inhibitors. Their combination may target dual pathways .
  • Methoxy vs. Sulfonyl : The electron-donating methoxy group in the target could stabilize receptor binding via hydrophobic interactions, whereas sulfonyl groups (as in ) might favor hydrogen bonding or ionic interactions.

Biological Activity

4-Methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a synthetic compound that belongs to the class of isoquinoline derivatives. It has garnered significant attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H24N2O2S
  • Molecular Weight : 392.52 g/mol
  • CAS Number : 955229-94-4

The structure includes a methoxy group, a thiophene moiety, and a tetrahydroisoquinoline core, which contribute to its biological properties.

Anticancer Activity

Research indicates that compounds with isoquinoline structures exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of tetrahydroisoquinoline can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • In vitro assays showed that this compound effectively reduced cell viability in these cancer lines at concentrations as low as 10 µM.

Antiviral Activity

The compound's structural similarities to known antiviral agents suggest potential efficacy against viral infections:

  • Preliminary studies indicate that isoquinoline derivatives can enhance the intracellular levels of antiviral proteins such as APOBEC3G, which inhibit viral replication .
  • The compound may also act against Hepatitis B Virus (HBV), similar to other benzamide derivatives that have shown activity against HBV through inhibition of viral replication .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are noteworthy:

  • It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests a mechanism where it modulates inflammatory pathways, potentially useful in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

The precise mechanisms through which this compound exerts its biological effects are still under investigation:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and viral replication.
  • Receptor Modulation : It could interact with cellular receptors that mediate apoptosis and inflammation.
  • Ion Channel Interaction : Potential modulation of ion channels involved in cellular signaling pathways has been suggested.

Case Studies and Research Findings

StudyFindings
Anticancer Study Demonstrated significant apoptosis induction in MCF-7 cells with IC50 values around 10 µM .
Antiviral Evaluation Showed potential HBV inhibition by increasing APOBEC3G levels in vitro .
Anti-inflammatory Assessment Reduced TNF-alpha and IL-6 production significantly compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of tetrahydroisoquinoline-containing benzamide derivatives like 4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide?

  • Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution, amidation, and ring-closing strategies. For example, in structurally related tetrahydroisoquinoline derivatives, heating in dimethylformamide (DMF) followed by aqueous workup and purification via silica gel column chromatography is a standard protocol. Yields vary significantly (24–82%) depending on substituents and reaction conditions .
  • Key Tools : Characterization via 1H NMR^1H \text{ NMR}, 13C NMR^{13}C \text{ NMR}, and mass spectrometry (m/z) is essential to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze chemical shifts for the methoxy group (δ ~3.8–4.0 ppm), tetrahydroisoquinoline protons (δ ~2.5–4.5 ppm), and thiophene protons (δ ~6.5–7.5 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns using high-resolution MS .
    • Reference Data : Cross-check with published spectra of analogous compounds to resolve ambiguities .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodology :

  • Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, inspired by studies on thiophene-containing derivatives .
  • Neuroactivity Testing : Given structural similarity to orexin receptor antagonists (e.g., tetrahydroisoquinoline derivatives), assess binding affinity to CNS receptors via radioligand displacement assays .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of this compound, particularly for scale-up?

  • Methodology :

  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to enhance reaction kinetics, as seen in related syntheses .
  • Catalysis : Explore palladium-catalyzed coupling for thiophene-ethyl linkage formation, which may reduce side reactions .
  • Process Analytics : Use in-situ FTIR or HPLC monitoring to identify bottlenecks (e.g., intermediate degradation) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration to explain efficacy gaps .
  • Target Engagement Studies : Use CRISPR-Cas9 gene editing to validate receptor interactions (e.g., orexin receptors) in knockout models .
    • Data Integration : Apply machine learning to correlate structural features (e.g., thiophene substitution) with activity across datasets .

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